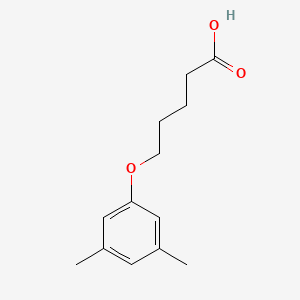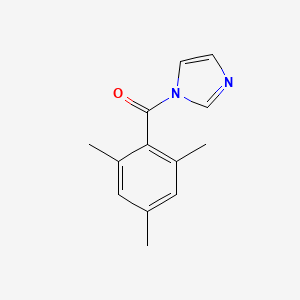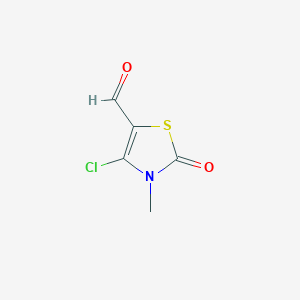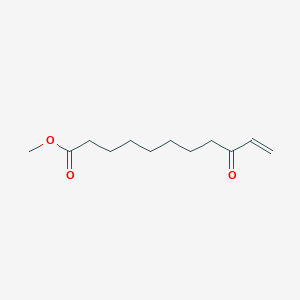![molecular formula C19H16O4 B8657509 4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid CAS No. 333352-32-2](/img/structure/B8657509.png)
4-[([1,1'-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid is an organic compound that features a biphenyl group linked to a furan ring through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Attachment of the Methylene Bridge: The methylene bridge can be introduced by reacting the biphenyl compound with formaldehyde under basic conditions.
Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Final Coupling: The final step involves coupling the biphenyl-methylene intermediate with the furan ring under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts .
Análisis De Reacciones Químicas
Types of Reactions
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mecanismo De Acción
The mechanism of action of 4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-2-furancarboxylic acid: Lacks the methyl group on the furan ring.
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a furan ring.
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-pyrrolecarboxylic acid: Contains a pyrrole ring instead of a furan ring.
Uniqueness
4-[([1,1’-Biphenyl]-4-yloxy)methyl]-5-methyl-2-furancarboxylic acid is unique due to its specific structural features, such as the presence of both a biphenyl group and a furan ring, which contribute to its distinct chemical and biological properties .
Propiedades
Número CAS |
333352-32-2 |
|---|---|
Fórmula molecular |
C19H16O4 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
5-methyl-4-[(4-phenylphenoxy)methyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C19H16O4/c1-13-16(11-18(23-13)19(20)21)12-22-17-9-7-15(8-10-17)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,21) |
Clave InChI |
CHBRWBFWESIPKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)C(=O)O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
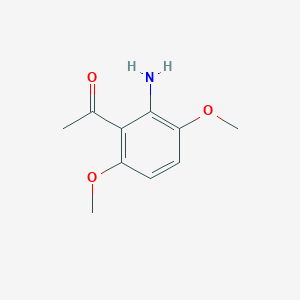
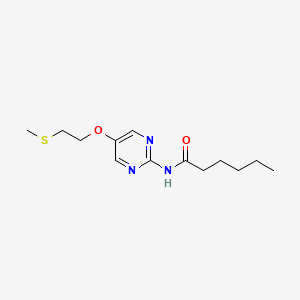
![5-Hexenoic acid, 2-[(phenylmethylene)amino]-, methyl ester](/img/structure/B8657446.png)
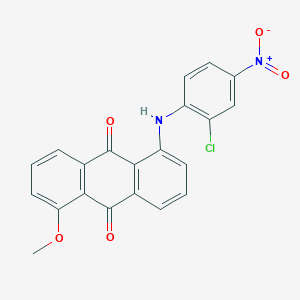
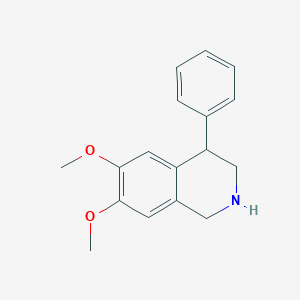
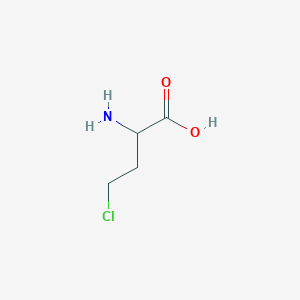
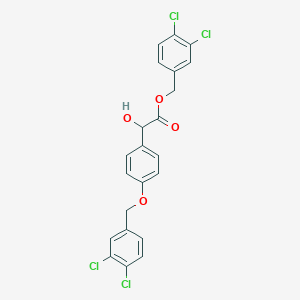
![2-Phenyl-5,6,7,8-tetrahydroimidazo[2,1-b]benzothiazole-3-carbaldehyde](/img/structure/B8657472.png)
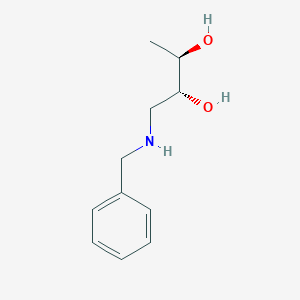
![2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}oxane](/img/structure/B8657482.png)
